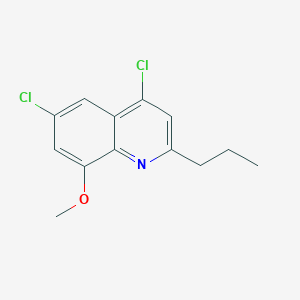

4,6-Dichloro-8-methoxy-2-propylquinoline

Beschreibung

4,6-Dichloro-8-methoxy-2-propylquinoline is a quinoline derivative characterized by chloro substituents at positions 4 and 6, a methoxy group at position 8, and a propyl chain at position 2. Chlorine atoms typically enhance electronegativity and reactivity, while the methoxy group may improve solubility via hydrogen bonding. The propyl chain likely increases lipophilicity compared to shorter alkyl groups, affecting membrane permeability and pharmacokinetics .

Eigenschaften

CAS-Nummer |

1189107-20-7 |

|---|---|

Molekularformel |

C13H13Cl2NO |

Molekulargewicht |

270.15 g/mol |

IUPAC-Name |

4,6-dichloro-8-methoxy-2-propylquinoline |

InChI |

InChI=1S/C13H13Cl2NO/c1-3-4-9-7-11(15)10-5-8(14)6-12(17-2)13(10)16-9/h5-7H,3-4H2,1-2H3 |

InChI-Schlüssel |

AJRFVVMLSJGYNW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC(=C2C=C(C=C(C2=N1)OC)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4,6-Dichloro-8-methoxy-2-propylquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of Chlorine Atoms: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Propylation: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a strong base like potassium carbonate (K2CO3).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

4,6-Dichloro-8-methoxy-2-propylquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4,6-Dichlor-8-methoxy-2-propylchinolin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Es kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege hängen von der spezifischen Anwendung und dem Kontext seiner Verwendung ab.

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-8-methoxy-2-propylquinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

- Chloro Substituents: The presence of chloro groups at positions 4 and 6 in the target compound may enhance electrophilic reactivity, similar to 4-Chloro-6,7-dimethoxyquinoline, which exhibits intramolecular C–H∙∙∙Cl interactions stabilizing its planar structure .

- Methoxy Groups : The 8-methoxy group in the target compound contrasts with 6,7-dimethoxy substitution in , where methoxy groups contribute to crystal packing via weak interactions.

Biologische Aktivität

4,6-Dichloro-8-methoxy-2-propylquinoline is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoline ring system with two chlorine atoms at positions 4 and 6, a methoxy group at position 8, and a propyl group at position 2. This specific arrangement contributes to its unique biological properties.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of quinoline derivatives. Specifically, this compound has been evaluated for its cytotoxicity against cancer cell lines. In one study, it demonstrated a dose-dependent reduction in cell viability in human cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's mechanism may involve apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

- DNA Intercalation: Its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation: Quinoline derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.